Dimethyldipropylammonium Hydroxide

Catalog No.
S3574433
CAS No.
836597-65-0
M.F
C8H21NO
M. Wt
147.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyldipropylammonium Hydroxide

CAS Number

836597-65-0

Product Name

Dimethyldipropylammonium Hydroxide

IUPAC Name

dimethyl(dipropyl)azanium;hydroxide

Molecular Formula

C8H21NO

Molecular Weight

147.26 g/mol

InChI

InChI=1S/C8H20N.H2O/c1-5-7-9(3,4)8-6-2;/h5-8H2,1-4H3;1H2/q+1;/p-1

InChI Key

OSSXLTCIVXOQNK-UHFFFAOYSA-M

SMILES

CCC[N+](C)(C)CCC.[OH-]

Canonical SMILES

CCC[N+](C)(C)CCC.[OH-]

Surfactant/Water Systems and Drug Delivery

Research has explored the potential of compounds related to DDPAH, like Dimethyldi-n-octylammonium chloride, in forming vesicles and micelles in water [1]. These structures are crucial components in drug delivery systems. DDPAH's balanced hydrophilic (water-loving) and hydrophobic (water-fearing) nature allows for unique supramolecular transitions, offering exciting possibilities for designing novel drug delivery methods [1].

Source: [1] Leclercq, L., Bauduin, P., & Nardello-Rataj, V. (2017). Amphiphilic quaternary ammonium derivatives: From self-assembly in water to new materials. Chemical Society Reviews, 46(15), 4479-4509. ()

Hydroxide Ion Conducting Polymers

Studies have investigated novel fluorene-based polymers with pendant alkyltrimethylammonium groups, structurally similar to DDPAH, for their ability to conduct hydroxide ions [2]. These polymers exhibited high conductivity and solubility in various solvents, making them promising candidates for alkaline anion exchange membranes, a vital component in certain types of fuel cells [2].

Source: [2] Lee, J.-Y., Mohanty, P., & Bae, Y. J. (2015). hydroxide ion-conducting fluorene-based polymers for alkaline anion exchange membranes. Chemical Communications, 51(19), 4002-4005. ()

Alcohol Oxidations

The Burgess reagent, another quaternary ammonium compound related to DDPAH, has been explored for its ability to facilitate the oxidation of alcohols to aldehydes and ketones [3]. This reagent, when combined with dimethyl sulfoxide, can efficiently perform these transformations under mild reaction conditions [3].

Source: [3] Sultane, M. S., & Bielawski, C. W. (2017). The Burgess reagent and its congeners in alcohol oxidation. Chemical Reviews, 117(16), 6173-6211. ()

Dimethyldipropylammonium hydroxide is a chemical compound with the molecular formula C8_8H21_{21}NO. It is a colorless liquid known for its strong alkalinity and is used primarily in organic synthesis. The compound features a quaternary ammonium structure, which contributes to its unique properties, including its ability to act as a strong base and surfactant .

, primarily acid-base reactions. It can react with acids to form corresponding salts, which involves the protonation of the nitrogen atom in its structure. The following generic reaction illustrates this:

R2N++HAR2N+A+H2O\text{R}_2\text{N}^++\text{HA}\rightarrow \text{R}_2\text{N}^+\text{A}^-+\text{H}_2\text{O}

where R represents the propyl groups and HA represents an acid. Additionally, it can undergo hydrolysis or interact with other nucleophiles due to the presence of hydroxide ions .

Dimethyldipropylammonium hydroxide exhibits significant biological activity, particularly as a surfactant and antimicrobial agent. Its strong basicity allows it to disrupt cellular membranes, which can lead to cytotoxic effects in certain biological systems. Studies have shown that it can cause severe skin burns and eye damage upon contact, indicating its corrosive nature .

The synthesis of dimethyldipropylammonium hydroxide typically involves the following steps:

  • Alkylation of Dimethylamine: Dimethylamine is reacted with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide.

     CH3)2NH+C3H7Br CH3)2N+C3H7+Br\text{ CH}_3)_2\text{NH}+\text{C}_3\text{H}_7\text{Br}\rightarrow \text{ CH}_3)_2\text{N}^+\text{C}_3\text{H}_7+\text{Br}^-
  • Hydroxide Formation: The resulting quaternary ammonium salt is treated with a strong base (e.g., sodium hydroxide) to yield dimethyldipropylammonium hydroxide.

This method ensures high purity and yield of the desired compound.

Dimethyldipropylammonium hydroxide has various applications across different fields:

  • Organic Synthesis: It serves as a strong base in organic reactions, facilitating deprotonation and nucleophilic substitutions.
  • Surfactant: Due to its amphiphilic nature, it is used in formulations requiring emulsification or dispersion.
  • Antimicrobial Agent: Its biological activity makes it useful in applications requiring microbial control .

Research on dimethyldipropylammonium hydroxide has focused on its interactions with various biological systems. Studies indicate that it can disrupt lipid bilayers, leading to cell lysis at high concentrations. Furthermore, its interactions with proteins and nucleic acids are being explored for potential therapeutic applications, although caution is advised due to its corrosive properties .

Dimethyldipropylammonium hydroxide shares similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Dimethylbenzylammonium HydroxideC9_9H12_{12}NUsed as a surfactant; less basic than dimethyldipropylammonium hydroxide
Tetramethylammonium HydroxideC5_5H12_{12}NStronger base; commonly used in photolithography
Dimethylhexylammonium HydroxideC9_9H21_{21}NSimilar structure; longer alkyl chain affects solubility and activity

Dimethyldipropylammonium hydroxide is distinguished by its specific chain length and functional properties that make it particularly effective in organic synthesis and as a surfactant .

Dates

Last modified: 02-18-2024

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